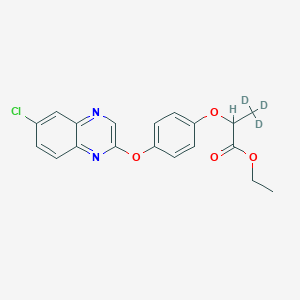

Quizalofop-ethyl-d3

Übersicht

Beschreibung

Quizalofop-ethyl-d3 is a deuterium-labeled derivative of Quizalofop-ethyl, a selective herbicide used to control grass weeds in broadleaf crops such as soybeans and cotton. The compound belongs to the arylphenoxypropionic acid family of herbicides, which inhibit the activity of acetyl-coenzyme A carboxylase enzymes involved in fatty acid biosynthesis.

Vorbereitungsmethoden

The synthesis of Quizalofop-ethyl-d3 involves the incorporation of deuterium atoms into the molecular structure of Quizalofop-ethyl. The synthetic route typically includes the following steps:

Deuterium Exchange Reaction:

Esterification: The resulting deuterated intermediate undergoes esterification with an appropriate alcohol to form the final this compound compound.

Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale deuterium exchange reactions and subsequent purification steps to ensure high purity and isotopic enrichment .

Analyse Chemischer Reaktionen

Quizalofop-ethyl-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1.1 Herbicide Use

Quizalofop-ethyl-d3 is predominantly utilized in agriculture as a post-emergence herbicide. It targets grassy weeds in crops such as:

- Canola

- Cotton

- Soybeans

- Sugar beets

- Wheat

The compound's effectiveness lies in its ability to inhibit specific enzymes involved in fatty acid synthesis, leading to the death of the targeted grasses while sparing broadleaf crops .

1.2 Application Rates and Guidelines

The application rates vary depending on the crop and specific use conditions. For example, the maximum application rate for corn can reach up to 0.88 lb ai/acre, with specific guidelines on timing and equipment to minimize drift and maximize efficacy .

| Crop | Max Application Rate (lb ai/A) | Timing | Notes |

|---|---|---|---|

| Corn | 0.88 | Post-emergence | Use anti-drift nozzles recommended |

| Soybeans | 0.5 | Pre-emergence | Monitor for drift |

| Sugar Beets | 0.75 | Post-emergence | Ensure proper calibration |

Environmental Impact Studies

2.1 Drift Studies

Recent studies have focused on the drift potential of this compound when applied in field conditions. Research indicates that under controlled spray volumes, the drift deposition rates can be minimized effectively, ensuring that neighboring crops are not adversely affected .

Case Study: Drift Damage Assessment

- A study assessed the impact of this compound drift on corn, revealing that maintaining drift deposition below certain thresholds (e.g., R0) can prevent significant crop damage .

Health Implications

3.1 Endocrine Disruption Potential

Research has identified quizalofop-ethyl as a potential endocrine disruptor, with studies indicating that it may induce adipogenesis in adipocytes (fat cells). Specifically, it has been shown to cause significant triglyceride accumulation in 3T3-L1 cells, suggesting an obesogenic property that warrants further investigation .

| Study Focus | Key Findings |

|---|---|

| Adipogenesis in 3T3-L1 Cells | Induced lipid accumulation via PPARγ pathway |

| Cytotoxicity Comparison | Commercial formulations were more cytotoxic than pure forms |

Regulatory Considerations

4.1 Risk Assessments

Wirkmechanismus

Quizalofop-ethyl-d3 exerts its herbicidal effects by inhibiting the activity of acetyl-coenzyme A carboxylase enzymes, which are essential for fatty acid biosynthesis in plants. This inhibition disrupts the production of fatty acids, leading to the death of grass weeds. The molecular targets of this compound are the acetyl-coenzyme A carboxylase enzymes, and the pathways involved include the fatty acid biosynthesis pathway.

Vergleich Mit ähnlichen Verbindungen

Quizalofop-ethyl-d3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and traceability. Similar compounds include:

Quizalofop-ethyl: The non-deuterated form of the compound, used as a herbicide.

Fluazifop-p-butyl: Another herbicide from the arylphenoxypropionic acid family, with a similar mechanism of action.

Fenoxaprop-p-ethyl: A related herbicide with similar applications and mode of action.

This compound stands out due to its enhanced properties resulting from deuterium incorporation, making it a valuable tool in research and industrial applications.

Biologische Aktivität

Quizalofop-ethyl-d3 is a deuterated form of quizalofop-ethyl, a selective postemergence herbicide primarily used to control annual and perennial grass weeds in various crops. Understanding its biological activity is crucial for assessing its environmental impact and potential health effects.

This compound, classified under the phenoxy herbicides, exhibits slightly toxic characteristics. It is absorbed through the leaf surface and translocated throughout the plant, accumulating in the active growth regions such as stems and roots . This herbicide is particularly effective against grass weeds in crops like potatoes, soybeans, and cotton.

The primary mechanism of action for this compound involves inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is vital for fatty acid synthesis in plants. By disrupting this pathway, this compound effectively stunts the growth of target weeds while having minimal effects on broadleaf plants .

Adipogenic Potential

Recent studies have highlighted the potential obesogenic effects of quizalofop-ethyl (QpE), particularly its capacity to induce adipogenesis in 3T3-L1 adipocytes. In vitro assays demonstrated that QpE caused a dose-dependent increase in triglyceride accumulation, with significant effects observed from concentrations as low as 5 µM up to 100 µM. Notably, the commercial formulation Targa Super was found to be significantly more cytotoxic than QpE alone .

Key Findings:

- Lipid Accumulation: QpE induced lipid accumulation via a peroxisome proliferator-activated receptor gamma (PPARγ)-mediated pathway.

- Comparative Analysis: In comparison to other herbicides tested, only QpE showed significant adipogenic activity.

- Cell Viability Assays: The MTT assay confirmed that QpE's effects on lipid accumulation were not solely due to cytotoxicity, indicating a specific biological interaction leading to adipogenesis .

Study Overview

A comprehensive study assessed various herbicides' effects on adipogenesis, including quizalofop-ethyl. The research utilized 3T3-L1 cells differentiated into adipocytes and measured lipid accumulation using colorimetric assays.

| Herbicide | Lipid Accumulation (µM) | Mechanism |

|---|---|---|

| Quizalofop-ethyl | Significant at 5-100 µM | PPARγ activation |

| Glyphosate | Negative | No significant effect |

| Mesotrione | Mild effect | Limited adipogenic activity |

| Dexamethasone (Control) | Maximal response | Strong PPARγ agonist |

Implications of Findings

The findings suggest that this compound may contribute to obesity-related conditions through its action on adipocyte differentiation. This raises concerns regarding its use in agricultural practices, particularly in regions where dietary exposure may occur through food products treated with this herbicide .

Toxicity Profile

The acute toxicity of quizalofop-ethyl is classified as moderately hazardous, with an LD50 range indicating that it poses a risk to non-target organisms if misapplied or if residues remain on crops . Chronic exposure has been linked to potential carcinogenic and reproductive effects, necessitating careful management practices during application.

Eigenschaften

IUPAC Name |

ethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]-3,3,3-trideuteriopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUHJPCHFDQAIT-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OCC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.